REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1(N)[NH2:9].[CH3:12]COCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH:9][CH3:12] |f:2.3.4.5.6.7,8.9|
|
Name
|
N-formyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(dimethylamino)cyclohexanediamine
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(C1C(CCCC1)(N)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with ether
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled
|
Type
|
DISTILLATION
|
Details
|
The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g
|
Name
|
|
Type
|
|
Smiles
|
CN(C1C(CCCC1)NC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1(N)[NH2:9].[CH3:12]COCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[NH:9][CH3:12] |f:2.3.4.5.6.7,8.9|
|
Name
|
N-formyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(dimethylamino)cyclohexanediamine
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(C1C(CCCC1)(N)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with ether
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled
|
Type
|
DISTILLATION
|
Details
|
The titled amine (B) residue was distilled at 14 mm, b.p. 86°-87°, 3 g
|
Name
|
|
Type
|
|
Smiles
|
CN(C1C(CCCC1)NC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |